

Application Note: Quantitative Analysis of 5-Methylpentadecanoyl-CoA by Mass Spectrometry

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Compound of Interest

Compound Name: 5-Methylpentadecanoyl-CoA

Cat. No.: B15548009

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Audience: Researchers, scientists, and drug development professionals.

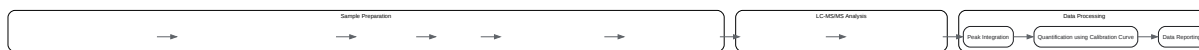
Introduction

5-Methylpentadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The analysis of such branched-chain acyl-CoAs is crucial for understanding various metabolic pathways and for the diagnosis and monitoring of certain metabolic disorders, including peroxisomal biogenesis disorders.^{[1][2][3]} This application note describes a robust and sensitive method for the quantification of **5-Methylpentadecanoyl-CoA** in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The methodology is based on the characteristic fragmentation of acyl-CoAs in the mass spectrometer, which allows for highly specific and selective detection.^{[4][5][6][7][8]} In positive electrospray ionization (ESI) mode, acyl-CoAs typically exhibit a neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate moiety, providing a common analytical handle for this class of molecules.^{[4][6][7][8][9]}

Experimental Workflow

The overall experimental workflow for the analysis of **5-Methylpentadecanoyl-CoA** is depicted below. It involves sample preparation, including extraction and protein precipitation, followed by LC-MS/MS analysis and data processing.



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Caption: Experimental workflow for **5-Methylpentadecanoyl-CoA** analysis.

Detailed Protocols

Sample Preparation

This protocol is a general guideline and may require optimization for specific biological matrices.

Materials:

- Biological sample (e.g., plasma, cell lysate, tissue homogenate)
- Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other suitable odd-chain acyl-CoA
- Extraction Solution: Acetonitrile:Isopropanol:Methanol (3:1:1 v/v/v)
- Reconstitution Solvent: 50:50 Acetonitrile:Water with 0.1% Formic Acid
- Microcentrifuge tubes
- Centrifuge capable of 16,000 x g and 4°C
- Sample concentrator (e.g., nitrogen evaporator or vacuum concentrator)

Procedure:

- For liquid samples (e.g., plasma), take 50 µL. For tissue samples, use approximately 20-40 mg of homogenized tissue.[\[10\]](#)

- Add 20 ng of the internal standard (Heptadecanoyl-CoA) to each sample.
- Add 500 μ L of ice-cold extraction solution to the sample.
- Vortex vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
- Incubate on ice for 20 minutes.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.[10]
- Carefully transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in 100 μ L of the reconstitution solvent.
- Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- A tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

LC Parameters:

- Column: A reverse-phase C18 or C8 column (e.g., 2.1 x 100 mm, 1.8 μ m).
- Mobile Phase A: Water with 10 mM ammonium formate, pH 5.0.[4]
- Mobile Phase B: Acetonitrile with 10 mM ammonium formate, pH 5.0.[4]
- Flow Rate: 0.4 mL/min.

- Column Temperature: 40°C.
- Injection Volume: 5-10 µL.
- Gradient:
 - 0-2 min: 2% B
 - 2-15 min: Linear gradient to 98% B
 - 15-18 min: Hold at 98% B
 - 18.1-20 min: Return to 2% B and equilibrate.

MS/MS Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Ion Spray Voltage: 5500 V.[\[4\]](#)
- Source Temperature: 350°C.[\[4\]](#)
- Multiple Reaction Monitoring (MRM): The MRM transitions are based on the precursor ion ($[M+H]^+$) and a characteristic product ion resulting from the neutral loss of 507 Da.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

MRM Transitions for **5-Methylpentadecanoyl-CoA**: To determine the MRM transition, the molecular weight of 5-methylpentadecanoic acid is first calculated ($C_{16}H_{32}O_2$, MW = 256.43 g/mol). The molecular weight of Coenzyme A is approximately 767.53 g/mol . The acyl-CoA is formed by the loss of a water molecule.

- Precursor Ion ($[M+H]^+$): The mass of **5-Methylpentadecanoyl-CoA** is approximately 1006.9 g/mol . The protonated molecule will have an m/z of 1007.9.
- Product Ion ($[M+H-507]^+$): The characteristic product ion is calculated as $1007.9 - 507 = 500.9$.

Data Presentation

The quantitative data for the analysis of **5-Methylpentadecanoyl-CoA** should be summarized for clarity. The following tables provide a template for presenting such data. Please note that the values in Table 2 are illustrative and need to be determined experimentally during method validation.

Table 1: MRM Transitions for Target Analytes

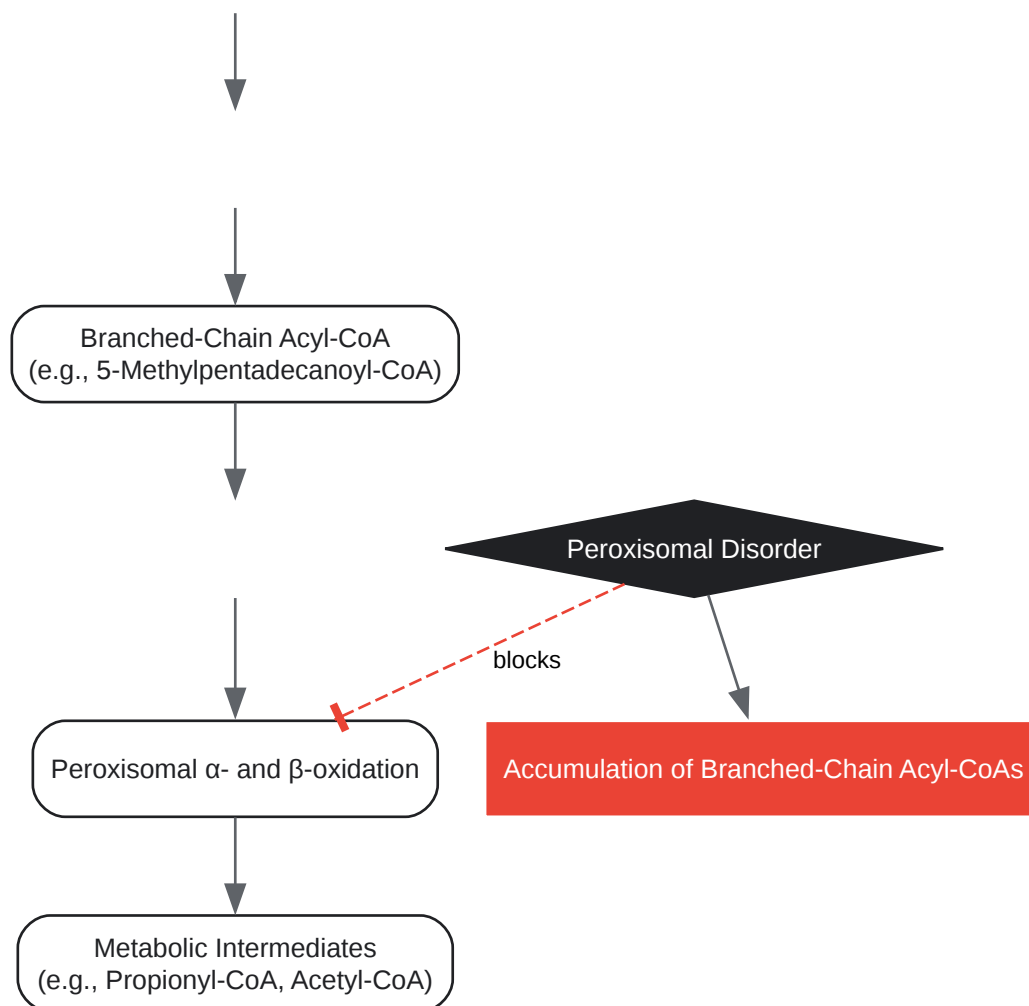
Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)
5-Methylpentadecanoyl-CoA	1007.9	500.9	100	35
Heptadecanoyl-CoA (IS)	1021.9	514.9	100	35

Table 2: Representative Method Validation Parameters

Parameter	Value
Linearity (r^2)	> 0.99
Limit of Detection (LOD)	5 nM
Limit of Quantification (LOQ)	15 nM
Intra-day Precision (%CV)	< 10%
Inter-day Precision (%CV)	< 15%
Accuracy (% Recovery)	85-115%

Branched-Chain Fatty Acyl-CoA Metabolism

Branched-chain fatty acids, such as 5-methylpentadecanoic acid, are metabolized through pathways that can involve peroxisomal oxidation.^{[1][2]} Deficiencies in these pathways can lead to the accumulation of branched-chain fatty acids and their CoA esters, which is a hallmark of certain peroxisomal disorders.^{[1][2][3]}



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